N-(1-{[4-(ethenylsulfonyl)-2-methoxyphenyl]amino}-2-oxo-2-phenylethyl)acetamide
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Overview
Description
N-(1-{[4-(ETHENESULFONYL)-2-METHOXYPHENYL]AMINO}-2-OXO-2-PHENYLETHYL)ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of an ethenesulfonyl group, a methoxyphenyl group, and an acetamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{[4-(ETHENESULFONYL)-2-METHOXYPHENYL]AMINO}-2-OXO-2-PHENYLETHYL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(ethenesulfonyl)-2-methoxyaniline with 2-oxo-2-phenylethyl acetate under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(1-{[4-(ETHENESULFONYL)-2-METHOXYPHENYL]AMINO}-2-OXO-2-PHENYLETHYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(1-{[4-(ETHENESULFONYL)-2-METHOXYPHENYL]AMINO}-2-OXO-2-PHENYLETHYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-{[4-(ETHENESULFONYL)-2-METHOXYPHENYL]AMINO}-2-OXO-2-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The ethenesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound may also interact with cellular pathways involved in signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
N-phenylacetamide sulphonamides: These compounds share structural similarities and exhibit comparable biological activities.
Phenoxy acetamide derivatives: Known for their diverse pharmacological properties.
Uniqueness
N-(1-{[4-(ETHENESULFONYL)-2-METHOXYPHENYL]AMINO}-2-OXO-2-PHENYLETHYL)ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound for research and development .
Properties
Molecular Formula |
C19H20N2O5S |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-[1-(4-ethenylsulfonyl-2-methoxyanilino)-2-oxo-2-phenylethyl]acetamide |
InChI |
InChI=1S/C19H20N2O5S/c1-4-27(24,25)15-10-11-16(17(12-15)26-3)21-19(20-13(2)22)18(23)14-8-6-5-7-9-14/h4-12,19,21H,1H2,2-3H3,(H,20,22) |
InChI Key |
JEOLDXQQVFDNJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(=O)C1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)C=C)OC |
Origin of Product |
United States |
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